1,3-Oxazole-4-carboxylic acid hydrochloride
Overview
Description
1,3-Oxazole-4-carboxylic acid hydrochloride is a heterocyclic organic compound with the molecular formula C4H3NO3·HCl It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
It’s known that oxazole derivatives can interact with various biological targets, depending on their specific structure and functional groups .
Mode of Action
Oxazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The presence of the oxazole ring and carboxylic acid group may influence the compound’s interaction with its targets .
Biochemical Pathways
Oxazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
Oxazole derivatives have been reported to exhibit various biological activities, such as antiviral, antitumor, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the oxazole derivative and the biomolecule it interacts with .
Cellular Effects
Oxazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Oxazole-4-carboxylic acid hydrochloride can be synthesized through several methods. One common approach is the Van Leusen oxazole synthesis, which involves the reaction of aldehydes with TosMIC (p-tolylsulfonylmethyl isocyanide) in the presence of a base . Another method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Additionally, the Fischer oxazole synthesis from cyanohydrins and aldehydes is widely used .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The oxazole ring can undergo substitution reactions at different positions, leading to a variety of substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups such as hydroxyl, amino, and halogen groups .
Scientific Research Applications
1,3-Oxazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolecarboxylic acid: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Isoxazole derivatives: Isoxazole is another five-membered ring with one oxygen and one nitrogen atom, but the positions of these atoms are different.
1,3,4-Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness
1,3-Oxazole-4-carboxylic acid hydrochloride is unique due to its specific arrangement of atoms in the oxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective .
Properties
IUPAC Name |
1,3-oxazole-4-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3.ClH/c6-4(7)3-1-8-2-5-3;/h1-2H,(H,6,7);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPDMCSQIFQWEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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